

Section 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

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Compound of Interest

Compound Name: 2-Morpholin-4-yl-propylamine

CAS No.: 1005-04-5

Cat. No.: B173189

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This section addresses common preliminary questions researchers face when dealing with potential off-target effects.

Q1: What are off-target effects and why are they a major concern with kinase inhibitors?

A: Off-target effects occur when a drug or compound interacts with proteins other than its intended therapeutic target.^[4] For kinase inhibitors, this is particularly problematic because the ATP-binding site, which most inhibitors target, is highly conserved across the human kinome of over 500 kinases.^{[2][5]} This promiscuity can lead to a variety of issues:

- **Misinterpretation of Phenotypic Data:** An observed cellular effect might be incorrectly attributed to the inhibition of the primary target when it is actually caused by the modulation of an unintended kinase or protein.
- **Cellular Toxicity:** Inhibition of essential "housekeeping" kinases can lead to unintended toxicity.
- **Activation of Alternative Pathways:** In some cases, inhibiting an off-target kinase can paradoxically activate other signaling pathways, complicating the interpretation of results.^[3]

[6]

- Development of Drug Resistance: Off-target effects can contribute to the complex signaling networks that lead to acquired resistance.[7]

Q2: My **2-Morpholin-4-yl-propylamine** derivative shows a potent cellular phenotype, but the effect doesn't correlate with the on-target IC50. What could be happening?

A: This is a classic sign of potential off-target activity. The discrepancy can arise for several reasons:

- Potent Off-Target Inhibition: Your compound may be inhibiting another kinase or protein far more potently in the cellular environment than your primary target. Many "selective" inhibitors have been shown to have broad, kinome-wide activity.[8]
- Polypharmacology: The observed phenotype might be the result of simultaneous, modest inhibition of multiple kinases, leading to a synergistic cellular effect that isn't apparent from single-target biochemical assays.
- Scaffold-Specific Interactions: The morpholine scaffold itself can interact with various biological targets, including neurotransmitter receptors, depending on the overall molecular structure.[9] For example, some morpholine derivatives show activity at dopaminergic receptors or act as squalene synthase inhibitors.[10]

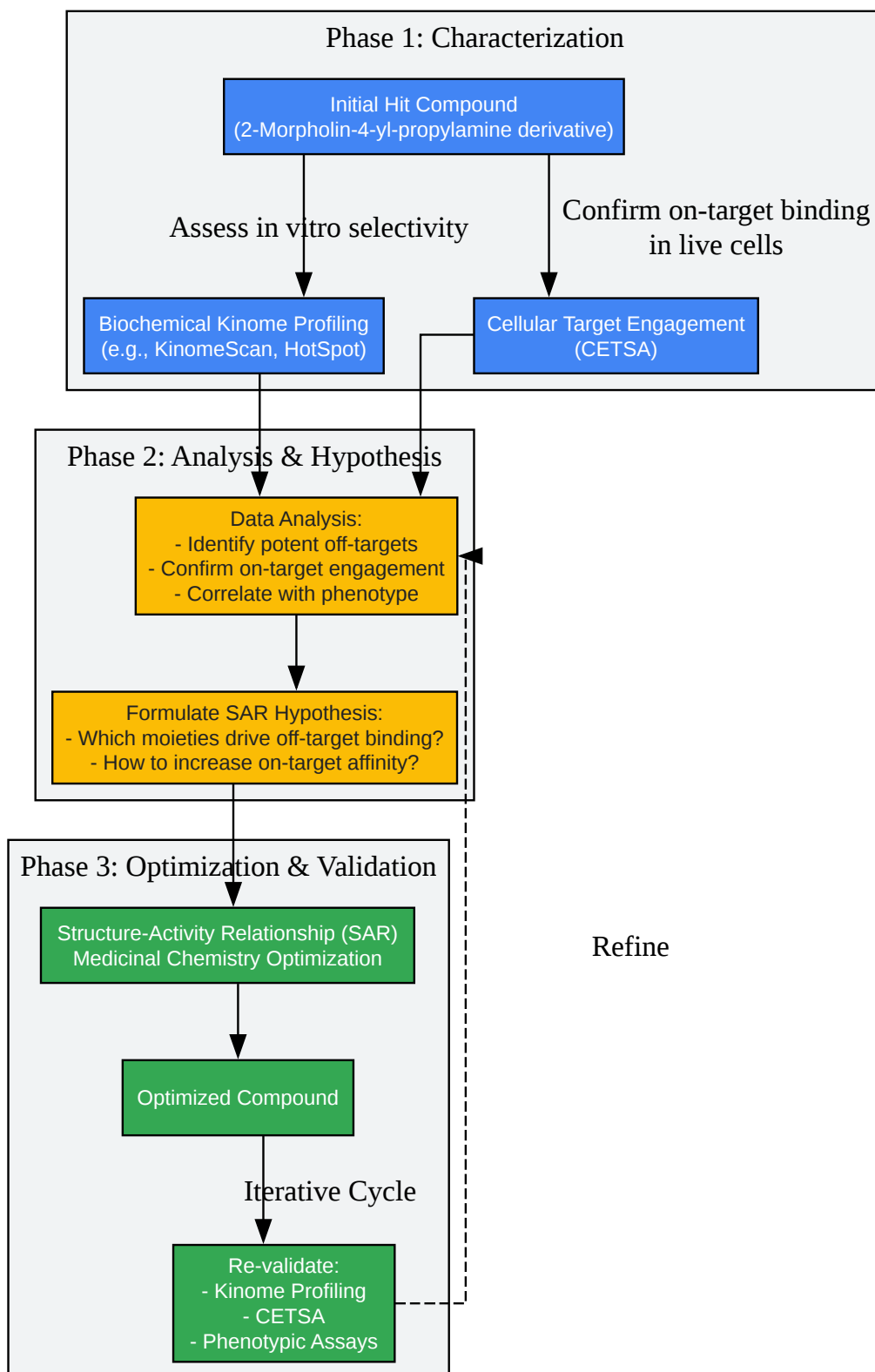
Q3: Are there known off-targets for morpholine-based scaffolds?

A: Yes. While the specific off-target profile is highly dependent on the entire chemical structure, the morpholine moiety is frequently found in inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[11] [12] A compound designed for one PI3K isoform might inadvertently inhibit others (e.g., p110 δ vs. p110 α) or other kinases with similar ATP-binding pockets, such as JNK.[13] Therefore, comprehensive profiling is essential.

Section 2: Troubleshooting and Mitigation Workflow

When off-target effects are suspected, a systematic approach is required to identify the cause and engineer a solution. This involves a cycle of biochemical profiling, cellular validation, and

medicinal chemistry refinement.



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Caption: Workflow for identifying and mitigating off-target effects.

Medicinal Chemistry Strategies for Improving Selectivity

Once off-target kinases are identified, rational drug design can be employed to improve the selectivity profile.^[4]

- **Exploiting the Gatekeeper Residue:** The "gatekeeper" residue controls access to a hydrophobic pocket near the ATP-binding site. Kinases with small gatekeeper residues (e.g., threonine, glycine) can accommodate bulky substituents on the inhibitor, whereas kinases with large gatekeepers (e.g., methionine, phenylalanine) cannot. Designing derivatives with bulky groups oriented towards this pocket can create a steric clash with off-target kinases that have large gatekeepers, thereby improving selectivity.^[5]
- **Targeting Inactive Conformations (Type II Inhibitors):** Most kinases transition between active ("DFG-in") and inactive ("DFG-out") conformations. These conformations differ in the orientation of the Asp-Phe-Gly (DFG) motif in the activation loop. Designing inhibitors that specifically bind to the less-conserved DFG-out state can significantly enhance selectivity, as not all kinases can adopt this conformation.^[14]
- **Allosteric Inhibition (Type III Inhibitors):** Developing inhibitors that bind to allosteric sites outside the conserved ATP pocket is a powerful strategy to achieve high selectivity and overcome resistance mutations.^[15]
- **Structure-Activity Relationship (SAR) Guided Design:** A systematic SAR study can reveal which parts of the molecule are crucial for on-target vs. off-target activity. For example, SAR studies on morpholine derivatives have shown that substitutions on attached aromatic rings can dramatically influence activity and selectivity.^[12]

Section 3: Key Experimental Protocols

Here are detailed, step-by-step methodologies for the essential experiments in the troubleshooting workflow.

Protocol 1: Kinome-wide Selectivity Profiling

This experiment provides a broad overview of the inhibitor's interactions across the human kinome and is the first step in identifying off-targets.[16] This is often performed as a service by specialized companies.

Objective: To quantify the binding affinity or inhibitory activity of a compound against a large panel of kinases.

Methodology Overview (Example: Radiometric Assay): Radiometric assays are considered a gold standard for their sensitivity and direct measurement of substrate phosphorylation.[8][17][18]

- Compound Preparation: Dissolve the **2-Morpholin-4-yl-propylamine** derivative in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
- Assay Plate Preparation:
 - In a multi-well plate, add the kinase buffer, the specific substrate peptide for each kinase, and the test compound at a fixed concentration (e.g., 1 μ M for initial screening).
 - Include a positive control (a known inhibitor for that kinase) and a negative control (DMSO vehicle).[16]
- Kinase Reaction Initiation: Add the purified kinase enzyme to each well to start the reaction.
- Phosphorylation Reaction: Add radioactively labeled ATP (e.g., [γ -³³P]-ATP) to the wells. The reaction is typically run at a physiological ATP concentration (e.g., 1 mM) to better mimic cellular conditions, although lower concentrations are often used to increase sensitivity to competitive inhibitors.[17][19]
- Reaction Quenching & Separation: After a set incubation period (e.g., 30-60 minutes at 30°C), stop the reaction. Separate the phosphorylated substrate from the residual radioactive ATP using methods like phosphocellulose paper binding.
- Signal Detection: Quantify the radioactivity incorporated into the substrate using a scintillation counter.

- **Data Analysis:** Calculate the percent inhibition for each kinase relative to the DMSO control. Results are often visualized in a "tree spot" diagram or a table of inhibited kinases.

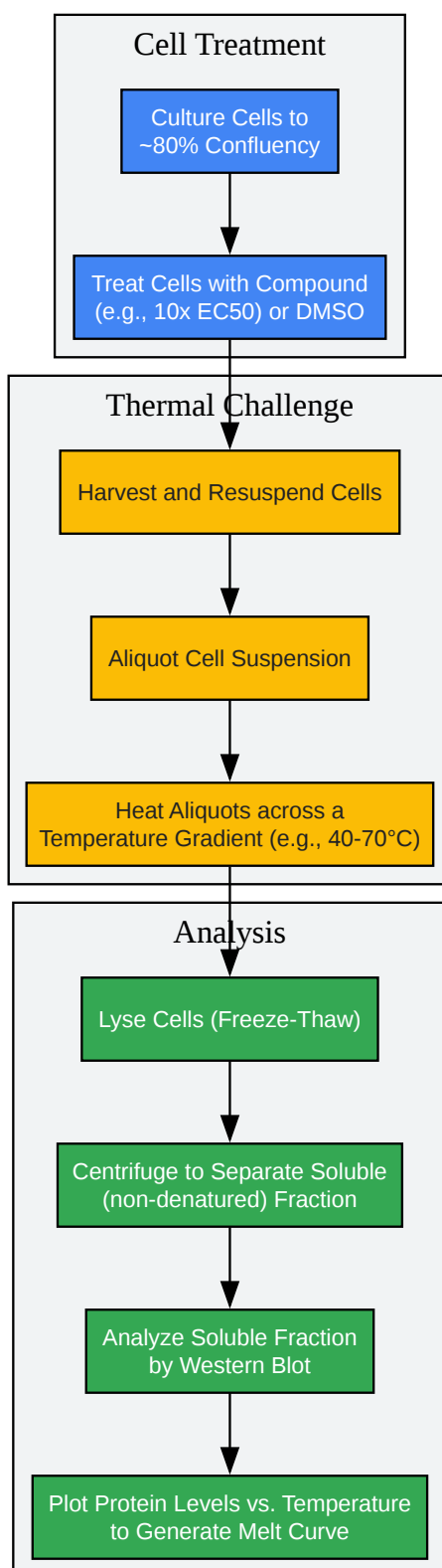
Data Interpretation:

Parameter	Description	Implication for Off-Target Effects
Percent Inhibited	The percentage reduction in kinase activity at a given compound concentration.	A high percentage for kinases other than the primary target indicates off-target activity.
Selectivity Score (S-score)	A quantitative measure of selectivity, calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 90%) by the total number of kinases tested.	A lower S-score indicates higher selectivity.
IC50/Kd Values	The concentration of the compound required to achieve 50% inhibition (IC50) or the dissociation constant (Kd).	Comparing the IC50 for the primary target to those of other kinases provides a direct measure of selectivity. ^[16]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound binds to its intended target in a physiological, live-cell context.^[20] It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature.

Objective: To confirm intracellular target engagement and differentiate on-target from off-target cellular effects.



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Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology (Western Blot-based):

- Cell Culture and Treatment: Grow cells of interest to ~80% confluency. Treat one set of cells with the test compound at a saturating concentration (e.g., 5-20x the cellular EC50) and another set with vehicle (DMSO) for 1-2 hours.[20]
- Harvesting: Harvest the cells, wash with PBS, and resuspend in a buffer.
- Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include an unheated control.
- Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
- Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes) to pellet the aggregated, denatured proteins.
- Sample Preparation and Analysis: Collect the supernatant (soluble fraction). Quantify total protein concentration, normalize the samples, and analyze by SDS-PAGE and Western Blot using an antibody specific to the target protein.
- Data Analysis:
 - Quantify the band intensity for the target protein at each temperature for both the treated and vehicle control samples.
 - Plot the relative band intensity against temperature to generate "melting curves".
 - A positive result is a rightward shift in the melting curve for the compound-treated sample compared to the vehicle control, indicating thermal stabilization upon binding.[21]

Protocol 3: Phenotypic Screening for Target Deconvolution

If a compound has multiple potent targets, phenotypic screening can help determine which target is responsible for the desired cellular outcome.[22][23]

Objective: To correlate target inhibition with a specific cellular phenotype.

Methodology (Example using CRISPRi/a or siRNA):

- Identify Key Targets: From the kinome scan, identify the primary target and the top 3-5 most potent off-targets.
- Genetic Perturbation: In your cellular model system, systematically knock down or knock out the expression of each identified target using siRNA or CRISPR-Cas9, respectively.
- Phenotypic Assay: Perform the same phenotypic assay used to identify the initial hit compound on the genetically perturbed cells (e.g., a cell viability assay, a reporter assay, or high-content imaging).
- Data Analysis and Comparison:
 - Phenocopy: If knocking down a specific target (e.g., Off-Target Kinase B) reproduces the same phenotype as the compound treatment, it provides strong evidence that inhibition of this kinase is responsible for the observed effect.
 - Rescue/Resistance: Conversely, if knocking out the primary target makes the cells resistant to the compound, it validates that the compound is acting through that target.

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